molecular formula C13H8BrNO3 B1683082 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL CAS No. 440122-66-7

7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL

Cat. No. B1683082
M. Wt: 306.11 g/mol
InChI Key: IVFWABSHZFOMIG-UHFFFAOYSA-N
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Description

“7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL” is a chemical compound with the molecular formula C14H9BrO3 . It has an average mass of 305.124 Da and a monoisotopic mass of 303.973511 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was achieved through a two-step process . The first step involved the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one from 2-amino-5-bromophenol using 2-chloroacetyl chloride in chloroform solvent .


Chemical Reactions Analysis

While specific chemical reactions involving “7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL” are not available in the current dataset, related compounds such as pinacol boronic esters have been studied. Protodeboronation of these esters has been reported, utilizing a radical approach .

Scientific Research Applications

Fluorescent Probe Synthesis

7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL and related compounds have been investigated for their potential application in fluorescent probe sensing. A study demonstrated that derivatives of this compound could effectively sense amino compounds and hydrazine, showcasing different fluorescent colors, indicating its utility in the development of new fluorescent probes (Lee et al., 2004).

Synthesis of CCR5 Antagonists

Another application involves the synthesis of CCR5 antagonists, vital for treating conditions like HIV. A practical synthesis method was developed using a compound structurally related to 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL, highlighting its role in creating medically significant molecules (Ikemoto et al., 2005).

Antimicrobial Studies

The compound and its derivatives have also been explored for antimicrobial applications. A study focused on synthesizing and characterizing related compounds, examining their transition metal complexes, and evaluating their antimicrobial activity. The findings showed moderate to excellent antimicrobial properties against various bacteria and fungi (Sampal et al., 2018).

Antioxidant Activity in Marine Algae

In the context of natural products, derivatives of 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL isolated from marine red algae exhibited potent antioxidant activities. This suggests potential applications in food preservation and the development of natural antioxidant agents (Li et al., 2011).

Antitumor and Anti-inflammatory Properties

Research has also delved into the antitumor and anti-inflammatory properties of related benzoxazole compounds. These studies demonstrate the potential of these compounds in treating various types of cancer and inflammatory diseases, highlighting the versatile applications of this chemical class in medicinal chemistry (Seth et al., 2014).

properties

IUPAC Name

7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAILVWEAXFTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432027
Record name 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL

CAS RN

440122-66-7
Record name 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
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URL https://comptox.epa.gov/dashboard/DTXSID80432027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-200070
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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